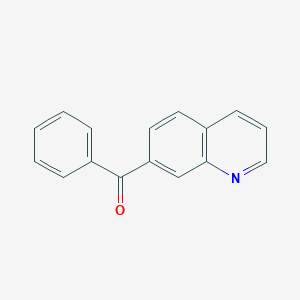

Phenyl(quinolin-7-yl)methanone

Description

Phenyl(quinolin-7-yl)methanone is a quinoline-derived compound featuring a benzoyl group (phenylmethanone) attached to the 7-position of the quinoline scaffold. This structural motif is significant in medicinal and materials chemistry due to the electron-deficient nature of the quinoline ring, which facilitates diverse reactivity and intermolecular interactions. The compound is typically synthesized via condensation reactions or transition metal-free annulation strategies, as exemplified by its structural analogs .

Properties

CAS No. |

54885-03-9 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

phenyl(quinolin-7-yl)methanone |

InChI |

InChI=1S/C16H11NO/c18-16(13-5-2-1-3-6-13)14-9-8-12-7-4-10-17-15(12)11-14/h1-11H |

InChI Key |

XRAPBJFHQXEFPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Darzens Condensation for Epoxy Ketone Intermediates

Although Darzens condensation is primarily used for synthesizing quinolinyl epoxy ketones, it provides a synthetic route to related quinoline ketone compounds, which can be further transformed to this compound derivatives. This reaction involves the condensation of α-halo ketones (e.g., phenacyl bromide) with quinoline-3-carbaldehydes under basic conditions to form epoxy ketones.

In a representative example, 2-chloroquinoline-3-carbaldehyde was reacted with phenacyl bromide in dimethylformamide (DMF) using potassium carbonate as the base at room temperature for about 6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After workup and purification by column chromatography, the epoxy ketone product was obtained in 87% yield as a white solid. This method offers mild reaction conditions and good yields, and the epoxy ketone intermediates can be further manipulated to yield quinoline ketones such as this compound derivatives.

| Reaction Component | Quantity/Condition |

|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 1.0 g (5.2 mmol) |

| Phenacyl bromide | 1.25 g (6.25 mmol) |

| Base | Potassium carbonate, 0.20 g (1.45 mmol) |

| Solvent | Dimethylformamide (DMF), 4 mL |

| Temperature | Room temperature |

| Reaction time | ~6 hours |

| Yield | 87% |

Palladium-Catalyzed Cross-Coupling and Benzannulation Approaches

Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, have been used to synthesize substituted benzaldehydes and quinoline derivatives that serve as precursors to this compound. For example, 2-(2-phenylethynyl)benzaldehyde was synthesized by reacting an aryl bromide with an alkyne in the presence of Pd(PPh3)4 and CuI catalysts in tetrahydrofuran (THF) and triethylamine at 70 °C for 6-13 hours. The product was isolated in 91% yield after purification.

This intermediate can be further transformed via cyclization and oxidation steps to quinoline ketones. Microwave-assisted gold film-catalyzed benzannulation methods have also been developed for efficient quinoline synthesis, providing routes to substituted quinolines under mild conditions.

| Catalyst | Pd(PPh3)4 (0.0375 mmol), CuI (0.075 mmol) |

|---|---|

| Solvent | THF (6 mL), Et3N (1.5 mmol) |

| Temperature | 70 °C |

| Reaction time | 6-13 hours |

| Yield | 91% |

Multi-Component and Regioselective Synthesis

Three-component coupling reactions have been reported for the regioselective synthesis of quinoline ketones, including this compound analogs. These methods involve the reaction of substituted anilines, aldehydes, and ketones under catalysis and controlled conditions to afford quinoline derivatives with high regioselectivity and yields.

A typical procedure involves stirring the reaction mixture followed by workup with ethyl acetate, aqueous washes (water, sodium bicarbonate, brine), drying over anhydrous sodium sulfate, and purification by silica gel column chromatography. Yields for such quinoline ketones range from approximately 55% to over 90%, depending on the substituents and conditions.

Summary Table of Preparation Methods

Detailed Research Findings

Yield and Purity: Most methods report yields in the range of 55% to over 90%, with purification typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Reaction Conditions: Mild to moderate temperatures (room temperature to 120 °C) are employed depending on the method. Bases such as potassium carbonate and catalysts like triphenylphosphine or palladium complexes are commonly used.

Mechanistic Insights: The phosphine-catalyzed method involves nucleophilic activation of alkynes, followed by Michael and aldol reactions leading to quinoline formation. Darzens condensation proceeds via base-mediated formation of epoxy ketone intermediates.

Substrate Scope: Electron-donating and electron-withdrawing substituents on the quinoline or phenyl rings are tolerated, with some impact on reaction rates and yields.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aromatic nature of both the quinoline and phenyl rings allows for electrophilic aromatic substitution reactions. These reactions can occur at various positions on the rings, depending on the substituents present. For instance:

| Reaction Type | Conditions | Products |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | Halogenated derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro derivatives |

Nucleophilic Addition Reactions

The carbonyl carbon in Phenyl(quinolin-7-yl)methanone is electrophilic and can undergo nucleophilic addition reactions with various nucleophiles such as:

-

Grignard reagents

-

Hydrides (LiAlH₄)

For example, treatment with a Grignard reagent yields alcohol derivatives:

Reduction Reactions

Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the corresponding alcohol:

-

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as anticancer agents. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) is critical in optimizing these compounds for therapeutic use.

This compound represents a versatile compound with numerous potential applications in organic synthesis and medicinal chemistry. Its reactivity profile allows for various transformations that can lead to valuable derivatives with enhanced biological activity. Continued research into its chemical behavior and biological implications will further elucidate its role in pharmaceutical development.

-

References

-

One-Pot Phosphine-Catalyzed Syntheses of Quinolines - PMC

-

Enhanced Method for the Synthesis and Comprehensive Analysis of Quinoline Derivatives - ACS Publications

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline Derivatives - PMC

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI

Scientific Research Applications

Phenyl(quinolin-7-yl)methanone, also known as 7-benzoylquinoline, is a heterocyclic aromatic compound featuring a quinoline core with a phenyl group at the 7th position. With the molecular formula and a molecular weight of approximately 233.26 g/mol, it combines a quinoline ring and a benzoyl moiety, contributing to its diverse chemical properties and biological activities. Quinoline derivatives, including this compound, have been studied for their potential in medicinal chemistry and material science.

Scientific Research Applications

This compound derivatives are explored for various biological activities. The compound's derivatives have been studied for their potential as neuronal nitric oxide synthase (nNOS) inhibitors .

nNOS Inhibitors

- Inhibition of nNOS, an enzyme implicated in neurodegenerative disorders, is an attractive strategy for treating or preventing these diseases .

- New nNOS inhibitors based on 7-phenyl-2-aminoquinoline were synthesized and assayed against rat and human nNOS, human eNOS, and murine and (in some cases) human iNOS .

Allosteric Modulators of GPCRs

- This compound is relevant in the development of allosteric modulators of GPCRs in multiple CNS disorders .

Use in Synthesis

Mechanism of Action

The mechanism of action of 7-Benzoylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also inhibits enzymes such as topoisomerases, which are crucial for DNA topology and cell division. These interactions lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and synthetic profiles of Phenyl(quinolin-7-yl)methanone can be contextualized by comparing it to analogs with variations in substituent type, position, and synthesis methodology. Below is a detailed analysis supported by a comparative data table (Table 1).

Substituent Effects on Electronic and Steric Properties

- 3ka ((6,8-Dichloroquinolin-3-yl)(phenyl)methanone): Chlorine atoms at positions 6 and 8 introduce steric bulk and further electron withdrawal, which may hinder reactivity in nucleophilic environments .

- Hybrid Substituents: 3ja (Methyl 3-benzoylquinoline-7-carboxylate): The carboxylate ester at position 7 balances electron withdrawal (via the carbonyl) and solubility (via the ester moiety) .

Table 1: Comparative Analysis of this compound and Analogs

Research Findings and Implications

Substituent Position Dictates Reactivity: The 7-position benzoyl group in this compound may offer distinct electronic effects compared to 3-position analogs (e.g., 3ia–3ma), impacting drug-likeness or material properties .

Synthetic Flexibility: Condensation () and annulation () methods provide complementary routes for diversifying quinoline derivatives, with yields exceeding 65% in optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.